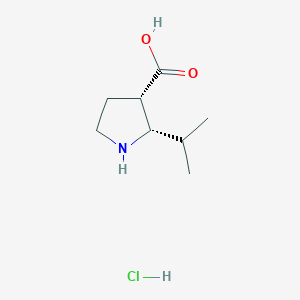

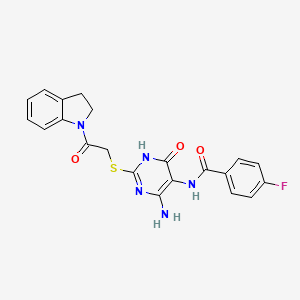

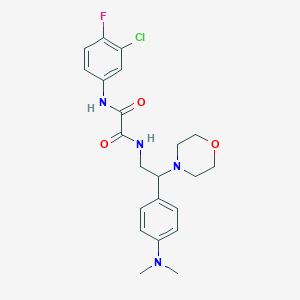

![molecular formula C23H31N7O2 B2860678 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920184-29-8](/img/structure/B2860678.png)

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Molecular Structure Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . It has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly if the triazolopyrimidine moiety enhances its interaction with viral enzymes or replication machinery.

Anticancer Properties

Compounds with the triazolopyrimidine scaffold have been explored for their anticancer activities. They can act as inhibitors for various cancer-related enzymes or pathways. For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines . The presence of the triazolopyrimidine in the compound could be leveraged to design new drugs targeting specific cancer cells or pathways.

Antimicrobial Effects

The structural analogs of the compound have demonstrated potent antimicrobial properties. A particular compound with a similar triazolopyrimidine structure exhibited significant antitubercular activity . This indicates that our compound could be investigated for its efficacy against a range of bacterial infections, including tuberculosis.

Enzyme Inhibition

The triazolopyrimidine derivatives are known to act as enzyme inhibitors. They have been studied for inhibiting enzymes like carbonic anhydrase, cholinesterase, and others . The compound could be a candidate for developing new drugs that target specific enzymes implicated in various diseases.

Zukünftige Richtungen

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug design, discovery, and development . Future research could focus on exploring the potential of “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” and similar compounds for various therapeutic applications. Additionally, further studies could investigate the synthesis, chemical reactions, mechanism of action, and safety profile of this specific compound.

Wirkmechanismus

Target of Action

The compound, also known as 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one, primarily targets the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response .

Mode of Action

The compound interacts with USP28 through a reversible binding mechanism . It directly affects the protein levels of USP28, thereby inhibiting its function . The terminal free amine group of the compound is essential for USP28 inhibition .

Biochemical Pathways

The compound’s interaction with USP28 affects the biochemical pathways associated with cell proliferation, cell cycle regulation, and epithelial-mesenchymal transition (EMT) progression . By inhibiting USP28, the compound can potentially disrupt these pathways, leading to the suppression of tumor growth .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation and the disruption of the cell cycle at the S phase . It also inhibits the EMT progression, which is a critical process in cancer metastasis .

Eigenschaften

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N7O2/c1-4-7-17(8-5-2)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)18-9-6-10-19(15-18)32-3/h6,9-10,15-17H,4-5,7-8,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWCWKDJDLWNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

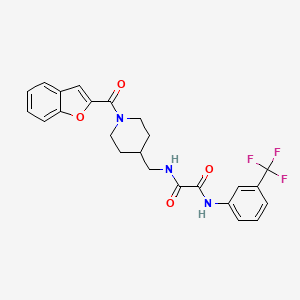

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)

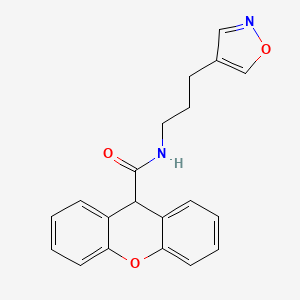

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)